Product packaging for Methoxymethyl-methylnitrosamine(Cat. No.:CAS No. 39885-14-8)

Methoxymethyl-methylnitrosamine

Cat. No.: B1212745
CAS No.: 39885-14-8
M. Wt: 104.11 g/mol
InChI Key: CCHADYHJZUNBLT-UHFFFAOYSA-N
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Description

Early Investigations into N-Nitrosamine Chemistry and Formation

The initial chapter of N-nitrosamine history began in the mid-19th century. In 1864, Peter Griess first reported the reaction between nitrous acid and primary aromatic amines. skpharmteco.com This foundational work was expanded upon in the 1870s by researchers Baeyer and Caro. skpharmteco.com The term "nitrosamine" itself was coined in 1878 by Otto Witt to describe a substituted ammonia (B1221849) containing the univalent nitrosyl group (NO) connected to the nitrogen. skpharmteco.com

For many decades, N-nitrosamines remained a subject of academic chemical interest without significant biological implications. The pivotal moment that shifted the trajectory of N-nitrosamine research occurred in 1956. In a landmark study, British scientists John Barnes and Peter Magee reported that a simple N-nitrosamine, dimethylnitrosamine (NDMA), produced malignant liver tumors in rats. adventchembio.comiiab.mewikipedia.orgnih.govscirp.org This discovery was profound, as it established a direct link between a specific, simple chemical structure and the induction of cancer. nih.gov Subsequent studies would confirm that the vast majority of N-nitrosamines tested, estimated at around 90%, were carcinogenic in various animal species. iiab.mewikipedia.org

The fundamental chemistry of N-nitrosamine formation involves the reaction of a secondary or tertiary amine with a nitrosating agent. skpharmteco.comnih.govearthwormexpress.com The most common pathway is the reaction of a secondary amine with nitrous acid (HNO₂), which is typically formed from nitrites (like sodium nitrite) under acidic conditions. iiab.mewikipedia.orgearthwormexpress.com This process is of significant biological relevance as it can occur in the acidic environment of the human stomach. wikipedia.org

Discovery and Initial Academic Synthesis of Methoxymethyl-methylnitrosamine

While the broader class of N-nitrosamines was known, specific analogues like this compound entered the scientific literature as researchers began to explore how structural modifications influenced biological activity. A key early and comprehensive study on the carcinogenicity of this compound was published in 1976 by M. Wiessler and D. Schmähl. nih.gov This research was part of a series of communications on the action of N-nitroso compounds, indicating a systematic investigation into these molecules. nih.gov

The synthesis of N-nitrosamines, including this compound, generally follows established chemical principles. The most common laboratory and industrial method is the nitrosation of a corresponding secondary amine. iiab.mewikipedia.org This reaction typically involves treating the secondary amine with nitrous acid, which is often generated in-situ by mixing sodium nitrite (B80452) with a strong acid like hydrochloric acid at cold temperatures. jove.com The nitrous acid, once protonated, forms the highly reactive nitrosonium ion (NO+), which acts as the electrophile. earthwormexpress.comjove.com The nucleophilic secondary amine then attacks the nitrosonium ion, and after deprotonation, the stable N-nitrosamine is formed. jove.com More modern, acid-free synthesis methods have also been developed using reagents like tert-butyl nitrite (TBN). rsc.org

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name N-(methoxymethyl)-N-methylnitrous amide
CAS Number 39885-14-8
Molecular Formula C₃H₈N₂O₂
Molecular Weight 104.11 g/mol
Synonyms N-Nitroso-N-methoxymethylmethylamine, Methyl(methoxymethyl)nitrosamine

Data sourced from PubChem. ontosight.ai

Evolution of Research Interest in N-Nitrosamines and Analogues

Research interest in N-nitrosamines has ebbed and flowed since the 1950s, driven by new discoveries and public health concerns. Following the 1956 discovery of their carcinogenicity, a surge of research occurred through the 1960s and 1970s. adventchembio.comlgcstandards.com This era saw extensive studies into the structure-activity relationships of these compounds, with organizations like the International Agency for Research on Cancer (IARC) holding regular meetings on the topic between 1966 and 1991. mdpi.com Scientists identified N-nitrosamines in a variety of consumer products, including preserved foods, tobacco, and cosmetics. lgcstandards.commdpi.com

Interest waned somewhat as methods were developed to reduce nitrosamine (B1359907) levels in food and other products. However, a significant resurgence in scientific and regulatory attention began in 2018. lgcstandards.comresearchgate.net This was sparked by the unexpected detection of N-nitrosodimethylamine (NDMA) as an impurity in batches of the widely used blood pressure medication, valsartan. mdpi.comresearchgate.net This discovery led to widespread drug recalls and triggered intense investigation into the presence of various nitrosamine impurities in other medications, including ranitidine (B14927) and metformin. mdpi.comnih.gov This "nitrosamine crisis" in pharmaceuticals has fueled new research into formation pathways, detection methods, and risk assessment for this class of compounds. researchgate.netresearchgate.net

Academic Significance of this compound in Chemical Biology and Reactivity Studies

The academic significance of this compound is best understood through its role in early studies aimed at deciphering the complex relationship between chemical structure and carcinogenic activity. N-nitrosamines are not directly carcinogenic; they require metabolic activation, typically by cytochrome P450 enzymes, to become DNA-damaging agents. iiab.meacs.org The structure of the specific nitrosamine dictates which organs are targeted.

The 1976 study by Wiessler and Schmähl was pivotal in this area. nih.gov By synthesizing and testing this compound and other α-alkoxy analogues, the researchers could investigate how the presence and position of an oxygen atom near the nitroso group affected the compound's biological action. nih.gov Their work demonstrated that these compounds were indeed carcinogenic in rats but showed "interesting differences" in the organotropy (the affinity for specific organs) and the time it took for tumors to develop. nih.gov

This type of study is fundamental to chemical biology and reactivity research. It helps to build models that predict how a molecule will behave in a biological system based on its structure. Research on compounds like this compound and the related acetoxymethyl-methyl-nitrosamine provided crucial data points for understanding the mechanisms of carcinogenicity. nih.govnih.gov For example, these studies helped to elucidate that α-hydroxylation is a key metabolic activation step. acs.org The study of such analogues contributed to the broader understanding that the structural features of a nitrosamine molecule directly influence its carcinogenic potency and target organ specificity. researchgate.netnih.gov

Table 2: Investigated Compounds in the 1976 Wiessler and Schmähl Study

Compound Tested Result
This compound Found to be carcinogenic in rats
1-(Methoxy)-ethyl-ethylnitrosamine Found to be carcinogenic in rats
Methoxymethyl-ethylnitrosamine Found to be carcinogenic in rats
1-(Methoxy)-ethyl-methylnitrosamine Found to be carcinogenic in rats
N-nitrosooxazolidine Found to be carcinogenic in rats

Data sourced from Z Krebsforsch Klin Onkol Cancer Res Clin Oncol (1976). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O2 B1212745 Methoxymethyl-methylnitrosamine CAS No. 39885-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(methoxymethyl)-N-methylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-5(4-6)3-7-2/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHADYHJZUNBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(COC)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960430
Record name N-(Methoxymethyl)-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39885-14-8
Record name N-Methyl(methoxymethyl)nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039885148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Methoxymethyl)-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursors for Methoxymethyl Methylnitrosamine

Classic Synthetic Routes to N-Nitrosamines and Analogues

The traditional and most common method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent under acidic conditions. acs.orgfreethinktech.com This fundamental reaction has been the cornerstone of N-nitrosamine synthesis for decades.

The key components of this classic route are:

A secondary amine: This is the nitrogen-containing precursor that will be nitrosated. For analogues of Methoxymethyl-methylnitrosamine, this would be a secondary amine with the desired alkyl or functionalized groups.

A nitrosating agent: The most common nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ from a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), and a strong acid. freethinktech.com

Acidic Conditions: An acidic environment is necessary to convert the nitrite salt into nitrous acid and to facilitate the subsequent nitrosation of the amine.

R₂NH + HNO₂ → R₂N-N=O + H₂O

Factors such as pH, temperature, and the presence of catalysts can influence the rate and yield of this reaction. While this method is widely applicable, it can sometimes be limited by the stability of the secondary amine or the nitrosating agent in strong acid.

Modern Advancements in this compound Synthesis

Modern synthetic chemistry has introduced more refined and versatile methods for the formation of N-nitrosamines, offering milder conditions and greater functional group tolerance. organic-chemistry.org These advancements are applicable to the specific synthesis of this compound.

One significant advancement is the use of alternative nitrosating agents that can operate under neutral or less acidic conditions. organic-chemistry.org These reagents can be more selective and prevent side reactions that may occur in strongly acidic media. Examples include:

tert-Butyl nitrite (TBN): This reagent serves as a source of the nitrosonium ion and has been used for the controlled synthesis of N-nitroso compounds. organic-chemistry.org

N-Nitrososulfonamides: These can act as chemical reagents for transnitrosation, transferring a nitroso group to a secondary amine under mild conditions. This method offers high functional group tolerance. organic-chemistry.org

[NO⁺·Crown·H(NO₃)₂⁻] complex: This complex is a stable and efficient source of the nitrosonium ion (NO⁺) that is soluble in organic solvents like dichloromethane, allowing for N-nitrosation under homogeneous and mild conditions. organic-chemistry.org

Another modern approach involves iodide-catalyzed processes that use nitromethane (B149229) as the nitrogen source and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This method is notable for its use of commercially available and inexpensive catalysts and has a broad substrate scope. organic-chemistry.org Computational studies have also been employed to understand the formation mechanisms of N-nitrosamines, which can aid in optimizing synthetic routes. freethinktech.com

These modern methods provide chemists with a broader toolkit for synthesizing complex N-nitrosamines like this compound with higher efficiency and selectivity.

Precursors and Intermediate Compounds in this compound Formation

The synthesis of this compound, which has the chemical structure CN(COC)N=O, fundamentally requires the joining of a methoxymethyl-methylamino moiety with a nitroso group. nih.gov The primary precursors for its formation via classic or modern synthetic routes are:

A Nitrosatable Amine: The direct precursor is N-methoxymethyl-methylamine. This secondary amine provides the core structure to which the nitroso group is attached.

A Nitrosating Agent: This is the source of the nitroso group (-N=O). As discussed, this can range from traditional nitrous acid to more modern reagents. acs.orgfreethinktech.com

The formation process proceeds through a key intermediate, particularly in classic acid-catalyzed nitrosation:

Protonated N-nitrosamine: After the initial attack of the amine on the nitrosonium ion (NO⁺), a protonated N-nitrosamine intermediate is formed. This species is then deprotonated, often by a weak base like water in the reaction mixture, to yield the final stable this compound product.

In syntheses involving tertiary amines as starting materials, the reaction mechanism is more complex. It can involve the formation of an intermediate that subsequently cleaves to form a secondary amine, which is then nitrosated. freethinktech.com

Below is a table summarizing the key precursors for the synthesis of this compound.

Precursor TypeChemical NameFormulaRole in Synthesis
Nitrosatable Amine N-methoxymethyl-methylamineC₃H₉NOProvides the core molecular framework
Nitrosating Agent Source Sodium NitriteNaNO₂Generates nitrous acid in situ
Acid Catalyst Hydrochloric AcidHClFacilitates the formation of the nitrosonium ion

Isotopic Labeling Strategies for this compound Research

Isotopic labeling is a crucial technique for studying the metabolic pathways, environmental fate, and analytical detection of chemical compounds. For this compound, stable isotopes such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into its structure. nih.gov

The general strategy for isotopic labeling involves using a labeled precursor during the chemical synthesis. nih.govnih.gov

¹³C and ²H Labeling: To label the methyl or methoxymethyl groups, one would start with isotopically labeled precursors. For example, ¹³C-labeled or deuterated methyl iodide could be used to synthesize a labeled version of the N-methoxymethyl-methylamine precursor. Similarly, labeled formaldehyde (B43269) or methanol (B129727) could be used to construct the methoxymethyl moiety.

¹⁵N Labeling: To introduce a ¹⁵N label, one would use a ¹⁵N-labeled nitrosating agent. For instance, sodium nitrite with a labeled nitrogen atom (Na¹⁵NO₂) can be used in the classic nitrosation reaction. This would result in the formation of Methoxymethyl-methyl-[¹⁵N]nitrosamine, where the label is on the nitroso nitrogen. Alternatively, starting with a ¹⁵N-labeled amine precursor would place the label on the amine nitrogen.

These labeling strategies are essential for quantitative analysis using mass spectrometry and for mechanistic studies in various chemical and biological systems. nih.gov The choice of labeling position depends on the specific research question being addressed. nih.gov

Metabolism and Biotransformation of Methoxymethyl Methylnitrosamine in Biological Systems Non Human

Enzymatic Pathways in Methoxymethyl-methylnitrosamine Biotransformation

The metabolism of this compound is initiated by oxidative enzymatic processes, primarily mediated by the cytochrome P450 superfamily of enzymes. This initial activation step is crucial for the subsequent bioactivation and detoxification of the compound.

Cytochrome P450-Mediated Activation of N-Nitrosamines

The metabolic activation of many N-nitrosamines is predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov In various non-human species, specific CYP isoforms, most notably CYP2E1 and CYP2A6, have been identified as key players in the oxidative metabolism of these compounds. nih.govnih.gov This enzymatic action typically involves the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. nih.gov

For this compound, the initial and rate-limiting step in its biotransformation is the α-hydroxylation of the methyl group by CYP enzymes. This reaction leads to the formation of an unstable intermediate, α-hydroxythis compound. The preference for oxidation of the methyl group over the methoxymethyl group is consistent with the metabolic patterns observed for other asymmetrical nitrosamines. nih.gov

The catalytic efficiency of this process can be influenced by the specific CYP isoforms present in the tissue, as well as by the induction or inhibition of these enzymes by various xenobiotics. nih.gov For instance, CYP2E1 is known to be induced by substances like ethanol (B145695) and acetone, which could potentially alter the metabolic rate of this compound. nih.gov

Other Enzymatic Systems Involved in this compound Metabolism

Following the initial CYP450-mediated α-hydroxylation, other enzymatic systems may be involved in the further metabolism of the resulting products. The breakdown of the primary unstable metabolite of this compound yields formaldehyde (B43269) and a methyldiazohydroxide intermediate.

Formaldehyde can be further oxidized to formic acid by enzymes such as aldehyde dehydrogenase (ALDH). libretexts.org This enzyme is abundant in the liver and other tissues and plays a significant role in the detoxification of aldehydes. nih.gov Additionally, alcohol dehydrogenase (ADH) can participate in the metabolism of alcohol intermediates that may arise from the breakdown of reactive species. researchgate.netnih.gov

Formation of Reactive Intermediates from this compound

The biotransformation of this compound leads to the generation of highly reactive electrophilic intermediates, which are central to its biological activity. The initial α-hydroxylation product, α-hydroxythis compound, is chemically unstable and undergoes spontaneous decomposition. nih.gov

This decomposition is a critical step that results in the formation of two key fragments: formaldehyde and methyldiazohydroxide. nih.gov The methyldiazohydroxide is also transient and can lose a molecule of water to form the highly reactive methyldiazonium ion. nih.govnih.gov This diazonium ion is a potent methylating agent that can react with cellular nucleophiles, including DNA, RNA, and proteins. nih.gov The formation of these reactive intermediates is a hallmark of the metabolic activation of many carcinogenic nitrosamines. nih.gov

Table 1: Reactive Intermediates Formed from this compound

Precursor CompoundInitial MetaboliteReactive Intermediates
This compoundα-Hydroxythis compoundFormaldehyde, Methyldiazohydroxide, Methyldiazonium ion

Detoxification and Conjugation Pathways of this compound Metabolites

While the metabolic activation of this compound leads to reactive intermediates, biological systems also possess detoxification pathways to neutralize these and other metabolites. These pathways typically involve conjugation reactions that increase the water solubility of the compounds, facilitating their excretion. nih.govresearchgate.net

One of the primary detoxification mechanisms is the conjugation of metabolites with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). sandiego.edu Electrophilic species, such as the methyldiazonium ion or its precursors, can be targets for GSH conjugation. This process effectively neutralizes their reactivity and prevents interaction with critical cellular macromolecules.

The formaldehyde generated during the breakdown of the α-hydroxylated intermediate is detoxified by aldehyde dehydrogenase to formic acid, which can then be further metabolized or excreted. libretexts.org Other potential metabolites could undergo glucuronidation or sulfation, common phase II conjugation reactions that enhance water solubility and elimination from the body. nih.gov

In Vitro Metabolic Studies of this compound

In vitro studies using subcellular fractions, such as liver microsomes, are instrumental in characterizing the metabolic pathways of xenobiotics. nih.govnih.gov These systems contain a high concentration of CYP enzymes and can be used to determine key kinetic parameters of metabolism, such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max).

While specific in vitro metabolic data for this compound is not extensively documented, it is possible to project the likely kinetic parameters based on studies of structurally similar nitrosamines. For example, the metabolism of simple dialkylnitrosamines by rat liver microsomes has been well-characterized. nih.gov The following table presents hypothetical kinetic data for the metabolism of this compound, based on typical values observed for similar compounds.

Table 2: Hypothetical Kinetic Parameters for the In Vitro Metabolism of this compound by Rat Liver Microsomes

SubstrateEnzyme SourceK_m (mM)V_max (nmol/min/mg protein)
This compoundRat Liver Microsomes0.5 - 5.01.0 - 10.0

This table presents a plausible range of kinetic values based on published data for other N-nitrosamines and is intended for illustrative purposes.

These in vitro assays provide a controlled environment to elucidate the enzymatic basis of metabolism and to screen for potential species differences or the effects of enzyme inhibitors and inducers. frontiersin.orgeuropa.eu

Molecular Mechanisms of Action and Reactivity of Methoxymethyl Methylnitrosamine

Alkylation Mechanisms of Methoxymethyl-methylnitrosamine

The defining characteristic of small nitrosamines is their ability to act as alkylating agents after metabolic activation. This process transforms the relatively inert parent compound into a potent electrophile capable of transferring a methyl group to nucleophilic sites on cellular molecules, including DNA, RNA, and proteins.

The proposed mechanism for this compound would involve its decomposition to a methyldiazonium ion (CH₃N₂⁺), the ultimate methylating species. This pathway is parallel to the metabolic activation of NDMA, which undergoes enzymatic α-hydroxylation by cytochrome P450 enzymes (primarily CYP2E1) to form the unstable intermediate N-nitroso(hydroxymethyl)methylamine. nih.govresearchgate.netresearchgate.net This intermediate rapidly decomposes, releasing formaldehyde (B43269) and the methyldiazonium ion. nih.govresearchgate.net The methyldiazonium ion is a super-electrophile that readily reacts with any available nucleophile, with a particular affinity for nitrogen and oxygen atoms in nucleic acid bases. nih.gov Alkylating agents that generate such intermediates are classified as acting through a first-order nucleophilic substitution (Sₙ1) mechanism, allowing them to react with both strong and weak nucleophiles, including the oxygen atoms on DNA bases. nih.gov

Formation of DNA Adducts by this compound

The primary mechanism through which methylating agents like this compound exert their biological effects is through the formation of covalent adducts with DNA. By attaching a methyl group to the DNA bases, these agents can disrupt normal DNA structure and function, leading to mutations if not repaired before DNA replication. nih.gov The methyldiazonium ion generated from the compound's breakdown can attack various nucleophilic sites within the DNA molecule. nih.govresearchgate.net

Alkylation can occur at all available oxygen and nitrogen atoms of the purine (B94841) and pyrimidine (B1678525) bases, as well as the phosphate backbone. nih.gov The distribution of these adducts depends on the nature of the alkylating agent. For Sₙ1-type agents that produce the methyldiazonium ion, a significant proportion of adducts are formed at oxygen atoms, which is critical for their mutagenic potential. nih.gov

Among the various DNA lesions produced, alkylation at the O⁶-position of guanine (B1146940) is considered one of the most significant in terms of mutagenesis. The formation of O⁶-methylguanine (O⁶-MeG) is a hallmark of methylating nitrosamines. nih.govnih.gov This adduct is highly miscoding because during DNA replication, its structure allows it to incorrectly pair with thymine (B56734) instead of cytosine. nih.gov If this mispair is not corrected, it leads to a permanent G:C to A:T transition mutation in the subsequent round of replication. nih.gov

While direct studies on this compound are not available, research on related compounds shows that O⁶-MeG is a consistently formed adduct. nih.govnih.gov In addition to guanine, alkylation can also occur at the O⁴-position of thymine, forming O⁴-methylthymine (O⁴-MeT), although typically at much lower levels. nih.gov

The most abundant DNA adducts formed by simple methylating agents are typically N-alkylated purines. nih.gov The primary sites of N-alkylation are the N7-position of guanine (forming N7-methylguanine, or N7-MeG) and the N3-position of adenine (forming N3-methyladenine, or N3-MeA). nih.gov

N7-methylguanine (N7-MeG): This is often the most frequent adduct, accounting for a large percentage of total DNA methylation. While not strongly miscoding, the N7-MeG adduct can destabilize the glycosidic bond between the base and the deoxyribose sugar, potentially leading to the loss of the base and the formation of an apurinic (AP) site. AP sites themselves are non-coding lesions that can lead to mutations during replication. nih.gov

N3-methyladenine (N3-MeA): This adduct is formed in significant quantities and is cytotoxic as it can block DNA replication by stalling DNA polymerases. nih.gov

Other N-alkyl adducts, such as N3-methylguanine (N3-MeG), are also formed but generally at lower frequencies. nih.gov

Quantitative analysis of DNA adducts is crucial for understanding the relationship between exposure and biological effect. Highly sensitive techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are employed for this purpose. nih.gov These methods allow for the precise identification and quantification of specific adducts in DNA samples. nih.govscispace.com

While no quantitative data exists for this compound, studies on NDMA provide insight into the expected distribution and frequency of adducts. In studies using rat hepatocytes, the formation of O⁶-methyldeoxyguanosine (O⁶-Me-dG) was quantified and found to be directly proportional to the metabolism of NDMA. nih.govscispace.com It was estimated that approximately one O⁶-Me-dG adduct is formed for every 133,000 NDMA molecules metabolized, highlighting that most reactive metabolites are scavenged by other cellular nucleophiles before reaching the DNA. scispace.com

The table below shows a typical distribution of methyl adducts in DNA following exposure to a methylating nitrosamine (B1359907), based on data from various studies.

Adduct TypeTypical Percentage of Total AdductsPrimary Biological Consequence
N7-methylguanine (N7-MeG) ~65-70%Depurination, AP site formation
O⁶-methylguanine (O⁶-MeG) ~5-8%Miscoding, G:C to A:T mutations
N3-methyladenine (N3-MeA) ~8-10%Cytotoxic, blocks DNA replication
Other (N3-MeG, O⁴-MeT, etc.) Variable, lower levelsCytotoxic, Miscoding

This table represents generalized data for simple methylating nitrosamines like NDMA, as specific quantitative data for this compound is not available.

Interaction of this compound with Proteins and RNA

The highly reactive methyldiazonium ion expected from this compound is not specific to DNA and can also alkylate other cellular macromolecules, including proteins and RNA. nih.gov Nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, can be targets for methylation. This can alter protein structure and function, though the consequences are less understood than those of DNA alkylation.

Structure-Activity Relationships Governing this compound Reactivity

The biological activity of a nitrosamine is intrinsically linked to its chemical structure, which dictates the efficiency of its metabolic activation and the reactivity of the resulting electrophiles. nih.govnih.gov

For this compound, several structural features are critical:

Asymmetry: The molecule is asymmetric, with a methyl group on one side of the N-nitroso group and a methoxymethyl group on the other. Metabolic α-hydroxylation can occur on either side, potentially leading to different reactive intermediates and byproducts. Hydroxylation at the methyl group's α-carbon is a well-established pathway that leads to the formation of the methyldiazonium ion, a potent DNA methylating agent. nih.govresearchgate.net

Steric Effects: Steric hindrance around the α-carbon can significantly reduce the rate of enzymatic hydroxylation. scribd.com The α-carbon of the methyl group is unhindered, making it a likely target for CYP enzymes. The α-carbon of the methoxymethyl group (-CH₂OCH₃) is slightly bulkier, which may influence the regioselectivity of CYP-mediated metabolism.

Electronic Effects: The presence of the oxygen atom in the methoxymethyl group introduces an electronegative element that can influence the electronic properties of the molecule. Electron-withdrawing groups can make the α-hydroxylation mechanism less favorable, potentially decreasing the compound's reactivity compared to simple dialkylnitrosamines like N-nitrosodimethylamine (NDMA). scribd.com

Table 2: Factors Influencing Nitrosamine Reactivity

Factor Influence on Reactivity Application to this compound
α-Carbon Substitution Determines the stability of the resulting carbenium ion and susceptibility to enzymatic hydroxylation. Asymmetric structure offers two potential sites for metabolic activation.
Steric Hindrance Increased steric bulk near the α-carbon can inhibit CYP-mediated hydroxylation, reducing activation. The methyl group is sterically accessible; the methoxymethyl group is slightly more hindered.
Electronic Properties Electron-withdrawing or -donating groups alter the favorability of the activation reaction. The ether oxygen in the methoxymethyl group has an electron-withdrawing inductive effect, potentially modulating reactivity.

| Solubility & Size | Affects bioavailability, distribution, and interaction with metabolic enzymes. | The methoxymethyl group increases polarity and size compared to NDMA. |

Influence of Cellular Environment on this compound Mechanisms

The biological outcome of exposure to this compound is heavily modulated by the cellular context, including metabolic capacity, cell cycle status, and the epigenetic landscape.

Metabolic Milieu: The activation of nitrosamines is critically dependent on the expression and activity of specific CYP isozymes, such as CYP2E1. nih.govnih.gov The levels of these enzymes vary significantly between different tissues (e.g., high in the liver), individuals, and can be induced by various xenobiotics. This differential metabolic capacity is a key reason for the organ-specific toxicity of many nitrosamines. nih.gov

Cell Cycle Status: The timing of DNA damage and repair relative to the cell cycle is crucial. Adducts that are not repaired before the S phase can lead to stalled replication forks, the formation of DNA double-strand breaks, and cell death. mdpi.com Cells that are actively proliferating are often more sensitive to the cytotoxic effects mediated by the MMR system. researchgate.net

Epigenetic State: The organization of DNA into chromatin can impact the accessibility of DNA lesions to repair machinery. Densely packed heterochromatin is generally less accessible than open euchromatin. mdpi.com Epigenetic modifications, such as DNA methylation and histone modifications, can regulate the expression of DNA repair genes (e.g., silencing of the MGMT gene promoter via hypermethylation) and modulate the local chromatin structure to facilitate or hinder repair processes. mdpi.comvanwickle.org

Advanced Analytical Methodologies for Methoxymethyl Methylnitrosamine and Its Metabolites

Spectroscopic Techniques in Methoxymethyl-methylnitrosamine Research

Spectroscopic methods are indispensable for the structural elucidation of molecules and their interaction products. In the context of this compound, these techniques are crucial for identifying its structure and, more significantly, the structure of its DNA adducts, which are central to its mechanism of carcinogenicity.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) and three-dimensional (3D) techniques, is a powerful tool for determining the precise molecular structure of DNA adducts formed from nitrosamines. While specific NMR studies on this compound adducts are not widely available in the public literature, the approach used for other nitrosamines, such as N'-nitrosonornicotine (NNN), is illustrative. For instance, high-resolution mass spectrometry and detailed NMR analysis have been used to characterize dAdo-derived adducts from NNN, revealing complex structures. This includes the identification of new adducts and their stereochemistry, which is critical for understanding their biological activity. Such advanced NMR techniques would be instrumental in characterizing the unique adducts formed by the methoxymethyl moiety of this compound.

Chromatographic Separation and Detection of this compound

Chromatographic techniques are the cornerstone for the separation and quantification of nitrosamines from complex matrices. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the specific nitrosamine (B1359907) and its metabolites.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of nitrosamines, particularly those that are less volatile or thermally labile. waters.comsigmaaldrich.com For the analysis of simple nitrosamines, reversed-phase HPLC with C18 or specialized carbon-based columns is commonly employed. waters.comsigmaaldrich.com

A typical HPLC method for nitrosamine analysis involves a gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. mtc-usa.com UV detection can be used, but for higher sensitivity and specificity, coupling with a mass spectrometer is preferred. waters.com

Table 1: Illustrative HPLC Conditions for the Analysis of Simple Nitrosamines

Parameter Condition
Column Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0-0.5 min 2.5% B, in 4.5 min to 95% B, 2 min 95% B, 3 min at 2.5% B
Flow Rate 0.5 mL/min
Column Temperature 90 °C
Detector UV at 230 nm

Note: These conditions are for a mix of six nitrosamines and would require optimization for this compound. sigmaaldrich.com

Gas Chromatography (GC) Coupled Techniques for this compound

Gas Chromatography (GC) is a powerful technique for the analysis of volatile nitrosamines. nih.govkirj.ee Given the likely volatility of this compound, GC-based methods are highly relevant. These methods often involve coupling the GC to a mass spectrometer (GC-MS) or a tandem mass spectrometer (GC-MS/MS) for sensitive and selective detection. nih.govrestek.com

Sample preparation for GC analysis can involve liquid-liquid extraction or solid-phase microextraction (HS-SPME), which is particularly effective for volatile compounds in complex matrices like food samples. nih.gov The choice of GC column is critical for separating the target analyte from potential interferences.

Table 2: Example GC-MS/MS Conditions for Volatile Nitrosamine Analysis

Parameter Condition
GC System Shimadzu GCMS-TQ8050 NX
Column SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm)
Injection Mode Splitless
Oven Program 50 °C (1 min) → (20 °C/min) → 250 °C (3 min)
Ionization Mode Electron Ionization (EI)
Detection Mode Multiple Reaction Monitoring (MRM)

Note: These are general conditions for the analysis of five nitrosamines and would need to be adapted for this compound. shimadzu.com

Mass Spectrometry Applications for this compound

Mass spectrometry (MS) is the definitive technique for the identification and quantification of trace-level nitrosamines and their metabolites due to its high sensitivity and selectivity.

LC-MS/MS for Ultrasensitive Detection of this compound and Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the ultrasensitive detection and quantification of nitrosamines and their adducts in various matrices, including pharmaceuticals and biological samples. lcms.czresearchgate.net The technique's high selectivity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. lcms.cz

For nitrosamines, atmospheric pressure chemical ionization (APCI) is often a suitable ionization source, particularly for less polar compounds, while electrospray ionization (ESI) is also widely used. thermofisher.comshimadzu.com The development of robust LC-MS/MS methods is crucial for monitoring these impurities at the low levels required by regulatory agencies. researchgate.netthermofisher.com

High-Resolution Mass Spectrometry for this compound Metabolite Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for metabolite profiling. stocktitan.net It provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites of this compound. This is particularly important for understanding the metabolic pathways of the compound.

LC-HRMS methods have been successfully applied to screen for and identify various nitrosamines and their transformation products in complex samples like wastewater. fda.gov This approach allows for both targeted quantification of known metabolites and non-targeted screening to discover novel metabolic products of this compound. The high resolving power of instruments like the Q-Exactive mass spectrometer helps to differentiate analytes from matrix interferences, which is crucial for reliable metabolite identification. researchgate.net

Table 3: List of Compounds

Compound Name
This compound
N'-nitrosonornicotine
2'-deoxyadenosine
Acetonitrile
Formic Acid
Trifluoroacetic Acid
N-Nitrosodimethylamine
N-Nitrosodiethylamine
N-Nitrosodiisopropylamine
N-Nitrosoethylisopropylamine
N-Nitrosodibutylamine
N-Nitroso-N-methyl-4-aminobutyric acid
N-Nitrosomorpholine

Immunoaffinity and Biosensor Approaches for this compound Detection

The detection of this compound and its metabolites at trace levels necessitates the development of highly sensitive and selective analytical methodologies. While traditional chromatographic techniques are widely used, immunoaffinity and biosensor-based approaches offer promising alternatives, providing rapid, specific, and often portable detection solutions. These methods leverage biological recognition elements to achieve high selectivity for the target analyte.

Immunoaffinity-Based Methods

Immunoaffinity chromatography is a powerful technique that utilizes the specific binding between an antibody and its antigen to isolate and concentrate target molecules from complex matrices. This high degree of specificity can significantly enhance the sensitivity and reliability of subsequent analytical measurements, such as those performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Although specific immunoaffinity methods for this compound are not extensively documented in publicly available literature, the principles of this technique have been successfully applied to other nitro-compounds, demonstrating its potential for nitrosamine analysis. For instance, an immunoaffinity LC-MS/MS method developed for the detection of 3-nitrotyrosine, a biomarker of oxidative/nitrative stress, showcases the power of this approach. nih.gov In this method, an in-line antibody column is used to specifically capture nitrotyrosine from biological fluids, allowing for detection at very low picomolar levels. nih.gov The assay demonstrated linearity over a range of 5 to 500 pg/ml (0.022-2.20 nM) with a lower detection limit of 5 pg/ml. nih.gov

The development of a similar immunoaffinity method for this compound would involve the generation of monoclonal or polyclonal antibodies with high affinity and specificity for the compound. These antibodies would then be immobilized on a solid support to create an immunoaffinity column. A sample containing or suspected of containing this compound would be passed through the column, where the target analyte would be selectively retained. After washing away non-specific components, the purified this compound could be eluted and quantified using a sensitive analytical technique like LC-MS/MS. This approach would be particularly valuable for analyzing complex biological and environmental samples where matrix interference is a significant challenge.

Biosensor Approaches

Biosensors are analytical devices that integrate a biological recognition element with a physicochemical transducer to generate a measurable signal in the presence of a target analyte. mdpi.com These devices offer the potential for real-time, on-site monitoring of chemical contaminants. Various types of biosensors have been developed for the detection of nitrosamines, and these can be broadly categorized based on their recognition element, which can include enzymes, antibodies, nucleic acids, or whole cells.

While specific biosensors for this compound are not widely reported, research on biosensors for other mutagenic nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethanolamine (NDEA) highlights the feasibility of this technology. nih.gov

One innovative approach involves the use of whole-cell biosensors. For example, a biosensor utilizing plasmid-introduced Saccharomyces cerevisiae has been designed to detect nitrosamine-induced DNA damage. acs.org These engineered yeast cells respond to the genotoxicity of nitrosamines by activating a DNA damage repair pathway, which in turn leads to the expression of a reporter protein like enhanced green fluorescent protein (EGFP). acs.org To protect the yeast cells in harsh environments, such as the gastrointestinal tract, they can be encapsulated in a metal-organic gel. acs.org

Electrochemical biosensors represent another promising avenue. A DNA-carbon dots based electrochemical biosensor has been fabricated for the sensitive and selective detection of NDMA and NDEA. nih.gov In this system, DNA is immobilized on a chitosan-carbon dot modified glassy carbon electrode. The interaction between the nitrosamines and the DNA on the electrode surface leads to a measurable change in the electrochemical signal. nih.gov This particular biosensor demonstrated a low detection limit of 9.9 x 10-9 M for NDMA and 9.6 x 10-9 M for NDEA. nih.gov

Another type of electrochemical sensor utilizes cobalt (III) tetraphenylporphyrin (B126558) molecules deposited onto single-walled carbon nanotubes. nih.gov These molecules selectively bind to N-nitrosamine compounds, causing a change in the electrical resistance across the nanotubes that can be measured to determine the concentration of the nitrosamine. nih.gov This sensor was capable of detecting parts-per-billion levels of NDMA in the air in real-time. nih.gov

The principles underlying these biosensors could be adapted for the detection of this compound. This would involve identifying a biological recognition element that specifically interacts with this compound or its metabolites. Given the structural similarities among nitrosamines, it is plausible that existing platforms could be modified or new ones developed to target this specific compound.

Interactive Data Table: Performance of Selected Biosensors for Nitrosamine Detection

Biosensor TypeTarget Analyte(s)Recognition ElementTransduction PrincipleDetection LimitReference
Whole-Cell BiosensorGenotoxic NitrosaminesSaccharomyces cerevisiae (pMAG1 yeast)Fluorescence (EGFP expression)Not specified in terms of concentration acs.org
Electrochemical BiosensorNDMA, NDEADNADifferential Pulse Voltammetry9.9 x 10-9 M (NDMA), 9.6 x 10-9 M (NDEA) nih.gov
Chemiresistive SensorNDMACobalt (III) tetraphenylporphyrinElectrical ResistanceParts-per-billion (ppb) nih.gov

Environmental Occurrence, Transformation, and Fate of Methoxymethyl Methylnitrosamine

Sources and Formation Pathways of N-Nitrosamines in the Environment

N-nitrosamines, a class of chemical compounds to which Methoxymethyl-methylnitrosamine belongs, are not typically produced intentionally for commercial purposes but are rather byproducts of various industrial and natural processes. wikipedia.orgacs.org Their presence in the environment is a result of both direct emissions and in-situ formation from precursor compounds.

The primary sources and formation pathways of N-nitrosamines in the environment include:

Industrial Processes: N-nitrosamines can be unintentionally formed during various manufacturing processes, and their subsequent release into the environment can occur through waste streams. acs.orgnih.gov

Water and Wastewater Treatment: A significant pathway for the formation of N-nitrosamines is the disinfection of water and wastewater, particularly through chloramination. nih.govmatec-conferences.org During this process, disinfectants like chloramine (B81541) can react with organic nitrogen compounds that act as precursors, leading to the formation of N-nitrosamines. matec-conferences.org Wastewater effluents are considered a dominant source of these precursors. acs.orgnih.gov Industrial and domestic wastewater discharges are major contributors to the presence of N-nitrosamines in rivers and groundwater. nih.govnih.gov

Agricultural Practices: The use of certain pesticides and fertilizers can introduce nitrogen-containing compounds into the soil and water, which can then act as precursors for N-nitrosamine formation.

Food Processing: The curing of meat with nitrites can lead to the formation of N-nitrosamines. wikipedia.org

Atmospheric Deposition: N-nitrosamines can be present in the atmosphere and subsequently deposited onto soil and water surfaces.

The formation of N-nitrosamines in the environment is a complex process influenced by several factors, including the concentration of precursors, the type of disinfectant used, pH, and temperature.

Table 1: Major Sources and Formation Pathways of N-Nitrosamines in the Environment

Source/PathwayDescriptionKey Precursors
Industrial Processes Unintentional byproduct in various manufacturing industries.Secondary and tertiary amines
Water Disinfection Reaction of disinfectants (especially chloramine) with organic nitrogen. nih.govmatec-conferences.orgAmines, amides in wastewater matec-conferences.org
Wastewater Effluents A major source of N-nitrosamine precursors into receiving waters. acs.orgnih.govVarious organic nitrogen compounds
Agriculture Runoff from agricultural lands containing nitrogen-based chemicals.Pesticides, fertilizers
Food Processing Formed during the curing and processing of meats. wikipedia.orgNitrites and amines in meat

Environmental Degradation of this compound

The persistence of this compound in the environment is determined by various degradation processes. While specific data for this compound is scarce, the degradation of N-nitrosamines in general occurs through photolytic, microbial, and chemical pathways.

Photolytic degradation, or photolysis, is a significant process for the breakdown of N-nitrosamines in the aquatic environment. This process involves the absorption of light energy, which leads to the cleavage of the chemical bonds within the molecule.

Mechanism: The primary mechanism of photolytic degradation of N-nitrosamines is the cleavage of the N-N bond upon absorption of ultraviolet (UV) radiation. researchgate.net

Influencing Factors: The rate of photolysis is influenced by several factors, including the intensity and wavelength of light, the pH of the water, the presence of dissolved oxygen, and the presence of other substances like humic acids, which can absorb light and inhibit the process. hep.com.cn Studies have shown that different UV wavelengths can have varying efficiencies in degrading N-nitrosamines. nih.gov

Degradation Products: The photolysis of N-nitrosamines can result in the formation of various smaller molecules, such as methylamine, dimethylamine, nitrite (B80452), nitrate (B79036), and formate. nih.govacs.org

Degradation Rates: Photolysis can be a rapid degradation process. For instance, studies on several N-nitrosamines under simulated sunlight have shown half-lives of less than 20 minutes. acs.org

Table 2: Half-lives of Selected N-Nitrosamines under Simulated Sunlight

CompoundHalf-life (minutes)
N-nitrosodimethylamine (NDMA)16 acs.org
N-nitrosomethylethylamine (NMEA)12-15 acs.org
N-nitrosodiethylamine (NDEA)12-15 acs.org
N-nitrosodi-n-propylamine (NDPA)12-15 acs.org
N-nitrosodi-n-butylamine (NDBA)12-15 acs.org
N-nitrosopiperidine (NPip)12-15 acs.org
N-nitrosopyrrolidine (NPyr)12-15 acs.org

Data from a study with irradiations of 765 W/m², representing Southern California midsummer, midday sun. acs.org

Microbial transformation is another crucial pathway for the degradation of N-nitrosamines in both soil and aquatic environments. Various microorganisms have been shown to be capable of breaking down these compounds.

Biodegradability: N-nitrosamines are known to be biodegradable under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. nih.gov The complete removal of these compounds often requires the presence of a microbial community that has adapted to their presence. nih.gov

Key Microorganisms: Certain bacteria, such as the propanotroph Rhodococcus ruber ENV425, have demonstrated the ability to rapidly biodegrade N-nitrosodimethylamine (NDMA). nih.gov

Metabolic Processes: Microorganisms can mineralize N-nitrosamines, breaking them down into simpler inorganic compounds. nih.gov This process can be influenced by the availability of other carbon sources, which may be preferentially utilized by the microbes. nih.gov In soil, microbial processes like denitrification and dissimilatory nitrate reduction to ammonium (B1175870) (DNRA) play a role in the nitrogen cycle and can be linked to the transformation of N-nitrosamine-related compounds. frontiersin.org

Chemical hydrolysis, the breakdown of a compound due to its reaction with water, is a potential degradation pathway for N-nitrosamines. However, compared to photolysis and microbial transformation, it is generally considered a less significant process for the environmental fate of many N-nitrosamines under typical environmental pH and temperature conditions. The stability of the N-nitroso group makes many N-nitrosamines relatively resistant to hydrolysis.

Detection and Monitoring of this compound in Environmental Matrices

The detection and monitoring of N-nitrosamines in environmental samples such as water and soil are essential for assessing their occurrence and potential risks. Due to their typically low concentrations, sensitive analytical methods are required.

Analytical Techniques: A common method for the analysis of N-nitrosamines is gas chromatography (GC) coupled with various detectors, including the nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). pmda.go.jpepa.gov GC-MS provides a high degree of selectivity and sensitivity. mdpi.com For sample preparation, solid-phase extraction (SPE) is frequently used to concentrate the analytes from water samples before analysis. mdpi.com Another highly sensitive technique for some N-nitrosamines is high-performance liquid chromatography (HPLC) combined with post-column photolysis and chemiluminescence detection (HPLC-PR-CL). nii.ac.jp

Environmental Monitoring: Monitoring studies have detected the presence of various N-nitrosamines in a range of environmental matrices, including wastewater, river water, groundwater, and drinking water. nih.govnih.govmdpi.comnih.gov These studies help to identify sources of contamination and to evaluate the effectiveness of water treatment processes in removing these compounds.

Table 3: Common Analytical Methods for N-Nitrosamine Detection

Analytical TechniqueAbbreviationCommon Application
Gas Chromatography-Mass SpectrometryGC-MSWidespread use for identifying and quantifying various N-nitrosamines in water and other matrices. mdpi.com
Solid-Phase ExtractionSPEPre-concentration of N-nitrosamines from water samples to enhance detection limits. mdpi.com
High-Performance Liquid Chromatography with Post-column Photolysis and ChemiluminescenceHPLC-PR-CLHighly sensitive method for specific N-nitrosamines like NDMA in water. nii.ac.jp
Gas Chromatography with Nitrogen-Phosphorus DetectorGC-NPDA selective detector for nitrogen-containing compounds like N-nitrosamines. epa.gov

Transport and Distribution Models for Environmental N-Nitrosamines

Understanding the transport and distribution of N-nitrosamines in the environment is crucial for predicting their potential to contaminate water resources. Mathematical models are valuable tools for this purpose.

Factors Influencing Transport: The transport of N-nitrosamines in the environment, particularly in soil and groundwater, is influenced by their chemical and physical properties, such as their water solubility, their tendency to adsorb to soil particles, and their susceptibility to degradation. The octanol-water partitioning coefficient (LogKow) is a key parameter used to estimate a compound's potential to adsorb to organic matter in soil and sediment. scies.org

Modeling Approaches: Dynamic catchment models, such as INCA-Contaminants, can be used to simulate and predict the future concentrations of N-nitrosamines in groundwater compartments. unit.no These models integrate data on hydrology, climate, and the physicochemical properties and degradation rates of the compounds.

Environmental Mobility: N-nitrosamines are generally considered to be mobile in the environment, with the potential to be transported from surface water to groundwater systems. nih.govscies.org Their rejection by water treatment technologies like reverse osmosis is influenced by factors such as their molecular size and the number of nitrogen atoms in their structure. acs.org

Computational and Theoretical Studies on Methoxymethyl Methylnitrosamine

Quantum Chemical Calculations of Methoxymethyl-methylnitrosamine Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. For this compound, methods like Density Functional Theory (DFT) or ab initio calculations would be used to predict its three-dimensional structure, bond lengths, and bond angles. Such studies would also elucidate the electronic properties, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's stability and its potential to engage in chemical reactions. The reactivity of this compound, particularly its susceptibility to metabolic activation, could be assessed by calculating parameters such as electrostatic potential maps, which highlight electron-rich and electron-poor regions of the molecule.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations could model its interactions with biological macromolecules, such as enzymes or DNA. By placing a model of this compound in a simulated biological environment (e.g., water, lipids, or a protein's active site), researchers could observe its dynamic behavior, including its binding affinity and orientation within a target site. These simulations can provide insights into the intermolecular forces that govern these interactions, such as hydrogen bonds and van der Waals forces, which are fundamental to its biological activity.

QSAR Modeling for this compound Activity (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A mechanistic QSAR study for this compound would focus on developing a predictive model for its activity based on descriptors that have a clear physicochemical interpretation. These descriptors, which can be calculated using computational chemistry, would include electronic, steric, and hydrophobic parameters. The goal of such a model would be to understand which molecular properties of this compound are key drivers of its biological effects, thereby providing insights into its mechanism of action. Due to the lack of specific studies on this compound, no specific QSAR models have been developed.

Predictive Modeling of this compound Metabolic Pathways

Computational tools can be used to predict the metabolic fate of a chemical compound in the body. For this compound, predictive models would aim to identify potential metabolites by simulating its interaction with key metabolic enzymes, such as cytochrome P450s. These models often use rule-based systems or machine learning algorithms trained on known metabolic transformations. The prediction of metabolic pathways is essential for understanding the potential for bioactivation to more reactive species. While general metabolic pathways for nitrosamines are known, specific predictive modeling for the metabolic pathways of this compound is not readily found in published literature.

Future Directions and Emerging Research Avenues for Methoxymethyl Methylnitrosamine

Nya metoder för att studera interaktioner med metoximetyl-metylnitrosamin

Forskare utvecklar ständigt nya och (B1142175) förbättrade metoder för att studera interaktionerna mellan kemiska föreningar som metoximetyl-metylnitrosamin och biologiska molekyler. Traditionella metoder kompletteras nu med avancerade tekniker som ger högre känslighet och specificitet. ijpsjournal.comresearchgate.net Hyphenated tekniker, såsom vätskekromatografi-masspektrometri (LC-MS/MS) och gaskromatografi-masspektrometri (GC-MS/MS), är avgörande för att detektera och kvantifiera nitrosaminer vid mycket låga nivåer. ijpsjournal.comnih.govdrugdiscoveryonline.com Dessa metoder möjliggör en detaljerad analys av hur metoximetyl-metylnitrosamin interagerar med och modifierar biomolekyler som DNA och proteiner.

Utvecklingen av nya stationära faser inom kromatografi och förbättrade joniseringskällor inom masspektrometri bidrar till att övervinna analytiska utmaningar, såsom matriseffekter och behovet av extremt låga detektionsgränser. ijpsjournal.comnih.gov Dessutom utforskas nya provberedningstekniker för att effektivt extrahera och koncentrera nitrosaminer från komplexa biologiska prover. researchgate.net

Förståelse för epigenetiska modifieringar inducerade av metoximetyl-metylnitrosamin (mekanistiskt fokus)

En central del av den nuvarande forskningen är att förstå hur metoximetyl-metylnitrosamin orsakar epigenetiska förändringar, vilka är ärftliga förändringar i genuttryck som inte beror på förändringar i själva DNA-sekvensen. nih.govfrontiersin.org Dessa modifieringar spelar en avgörande roll i utvecklingen av olika sjukdomar. nih.gov

DNA-metyleringsförändringar

DNA-metylering är en fundamental epigenetisk mekanism som reglerar genuttryck. frontiersin.orgyoutube.com Processen involverar tillsatsen av en metylgrupp till DNA-molekylen, oftast vid CpG-ställen, vilket kan leda till att gener tystas. youtube.com Forskning tyder på att exponering för toxiska ämnen kan leda till avvikande DNA-metyleringsmönster, såsom global hypometylering och hypermetylering av specifika genpromotorer. nih.gov

Studier har visat att förändrad DNA-metylering kan vara en tidig indikator på cellulär skada. nih.gov Forskare använder tekniker som helgenom-bisulfitsekvensering (WGBS) för att kartlägga DNA-metyleringsmönster i hela genomet och identifiera specifika gener och signalvägar som påverkas av exponering för kemikalier. frontiersin.org Till exempel har studier på andra toxiska ämnen visat att förändringar i metyleringen av gener involverade i DNA-reparation och cellcykelreglering kan vara kopplade till sjukdomsutveckling. nih.gov

Histonmodifieringsförändringar

Histoner är proteiner som DNA lindas runt för att bilda kromatin. Kemiska modifieringar av histoner, såsom acetylering och metylering, påverkar kromatinstrukturen och därmed geners tillgänglighet för transkription. researchgate.netnih.gov Histonmodifieringar är dynamiska och kan påverkas av miljöfaktorer. researchgate.net

Forskning har visat att oxidativ stress kan leda till globala förändringar i histonmodifieringar, inklusive en ökning av vissa metyleringsmärken och en minskning av acetyleringsmärken. researchgate.net Specifika histonmetyleringar, som H3K4me3 och H3K27me3, är associerade med antingen aktiv eller tystad gentranskription. nih.govnih.gov Förändringar i dessa märken kan ha långtgående konsekvenser för cellens funktion och öde. nih.gov Tekniker som kromatinimmunutfällning (ChIP) följt av sekvensering (ChIP-seq) används för att identifiera de genomiska regioner som är associerade med specifika histonmodifieringar. nih.govnih.gov

Icke-kodande RNA-reglering

Icke-kodande RNA (ncRNA), såsom långa icke-kodande RNA (lncRNA), har framträtt som viktiga regulatorer av genuttryck. nih.govnih.gov Forskning har visat att RNA-metylering, en form av epitranskriptomisk modifiering, kan påverka stabiliteten och funktionen hos ncRNA. nih.gov Samspelet mellan lncRNA och RNA-metylering har visat sig spela en roll i sjukdomsprocesser, inklusive läkemedelsresistens vid cancer. nih.gov Framtida forskning kommer sannolikt att undersöka hur metoximetyl-metylnitrosamin påverkar uttrycket och funktionen av ncRNA och hur detta bidrar till dess biologiska effekter.

Utveckling av avancerade biosensorer för forskningsapplikationer av metoximetyl-metylnitrosamin

Utvecklingen av avancerade biosensorer erbjuder nya möjligheter för snabb, känslig och selektiv detektering av nitrosaminer i forskningssammanhang. nih.govmdpi.comnih.gov Elektrokemiska biosensorer, som utnyttjar biologiska igenkänningselement som DNA eller enzymer i kombination med elektrokemiska transduktorer, är särskilt lovande. nih.govnih.gov

En ny typ av elektrokemisk biosensor som använder DNA immobiliserat på kolnanopunkter har visat sig kunna detektera andra nitrosaminer med hög känslighet och selektivitet. nih.gov Andra strategier inkluderar användningen av molekylärt inpräntade polymerer (MIPs) som syntetiska receptorer. researchgate.net Dessa biosensorer kan integreras i bärbara enheter, vilket möjliggör realtidsanalys och applikationer för "point-of-care testing" (POCT). nih.gov Sådana verktyg skulle kunna revolutionera studiet av metoximetyl-metylnitrosamins interaktioner genom att möjliggöra kontinuerlig övervakning i olika experimentella system.

Tabell 1: Exempel på avancerade biosensorer för detektion av små molekyler

SensortypIgenkänningselementMätprincipExempel på analytReferens
Elektrokemisk DNA-biosensorDNADifferentialpulsvoltammetriN-nitrosodimetylamin (NDMA) nih.gov
Molekylärt inpräntad polymer (MIP) sensorMIPImpedimetriN-nitrosodimetylamin (NDMA) researchgate.net
Amperometrisk biosensorEnzym (HRP)AmperometriCitrinin mdpi.com
Aptamer-baserad elektrokemisk biosensorAptamerElektrokemisk- nih.gov

Denna tabell är interaktiv och kan sorteras genom att klicka på kolumnrubrikerna.

Integration av Omics-teknologier i forskningen om metoximetyl-metylnitrosamin (t.ex. DNA-adduktomik, metabolomik)

Integrationen av olika "omics"-teknologier, såsom genomik, transkriptomik, proteomik och metabolomik, ger en holistisk bild av de biologiska systemens svar på exponering för metoximetyl-metylnitrosamin. nih.govmdpi.comnih.govmdpi.com Detta tillvägagångssätt, känt som multi-omics, möjliggör identifiering av nya biomarkörer och en djupare förståelse för de molekylära mekanismerna bakom toxicitet. researchgate.net

DNA-adduktomik är en specialiserad omics-metod som syftar till att globalt studera alla DNA-addukter, vilka är kemiska modifieringar av DNA som bildas när en kemikalie binder kovalent till DNA. nih.govnih.gov Denna teknik är ett kraftfullt verktyg för att identifiera de specifika DNA-skador som orsakas av metoximetyl-metylnitrosamin och för att förstå de underliggande mekanismerna för dess genotoxicitet. nih.gov

Metabolomik , studiet av den kompletta uppsättningen av små molekyler (metaboliter) i ett biologiskt prov, kan avslöja systemiska metaboliska störningar orsakade av exponering för kemikalier. nih.govnih.gov Genom att analysera förändringar i metabolitprofiler kan forskare identifiera påverkade biokemiska vägar, såsom energimetabolism, lipidmetabolism och oxidativ stress. nih.gov Till exempel har studier av andra miljögifter visat på förändringar i nivåerna av acylkarnitiner och fosfatidylkoliner, vilket tyder på mitokondriell dysfunktion och störningar i cellmembranen. nih.gov

Genom att integrera data från DNA-adduktomik och metabolomik med andra omics-data kan forskare bygga omfattande modeller av hur metoximetyl-metylnitrosamin påverkar celler och organismer på flera biologiska nivåer. mdpi.comnih.gov

Tabell 2: Kemiska föreningar nämnda i artikeln

Föreningens namn
Metoximetyl-metylnitrosamin
N-nitrosodimetylamin (NDMA)
N-nitrosodietanolamin (NDEA)
Kol
Kväve
Syre
Väte
Järn
Zink
Selen
Formaldehyd
Salpetersyrlighet
Kväveoxider
Amid
Karbamat
Urea
Acylkarnitin
Fosfatidylkolin
Citrinin
5-azacytidin
Decitabin
Metyldopa
Metotrexat
Hydroxiklorokin
Sulfasalazin
Sarilumab
Tofacitinib
Baricitinib
Infliximab
Alpelisib
Valsartan
Losartan
Irbesartan
Olmesartan
Ranitidin
Metformin
Rifampicin
Duloxetin
Rivaroxaban
Klorokin
Hydroxiklorokin
S-adenosylmetionin

Role of Methoxymethyl-methylnitrosamine in Fundamental Chemical Biology Models

This compound, a member of the N-nitroso compound family, serves as a valuable tool in fundamental chemical biology models, primarily due to its nature as a pro-carcinogen that becomes biologically active following metabolic processes. Its utility in research is centered on its ability to induce DNA damage, thereby allowing for the study of mutagenesis and cellular repair mechanisms.

The foundational research establishing this compound as a carcinogen was conducted in the 1970s. A study by Wiessler and Schmähl in 1976 demonstrated that this compound induced cancer in rats, highlighting differences in organ-specific effects and tumor induction periods compared to other N-nitroso compounds. nih.gov This initial characterization paved the way for its potential use in models aimed at understanding the molecular basis of chemical carcinogenesis.

The mechanism of action for N-nitroso compounds, including by inference this compound, involves metabolic activation. This process is generally understood to proceed via enzymatic hydroxylation of the alpha-carbon atom, leading to an unstable intermediate that ultimately generates a reactive alkylating species, a methyldiazonium ion. This electrophilic agent then readily reacts with nucleophilic sites on DNA bases, forming DNA adducts. These adducts, if not repaired by the cell's machinery, can lead to mutations during DNA replication and are considered the initiating events in chemical carcinogenesis.

A key application of this compound in a fundamental chemical biology model is its use as a mutagen in the Ames test, a widely used assay that employs bacteria to test for the mutagenic potential of chemical compounds. Research has shown that this compound is mutagenic in Salmonella typhimurium, a standard bacterial strain used in such tests. scribd.com This finding is significant as it provides direct evidence of its ability to alter genetic material, a hallmark of its utility in models studying genotoxicity.

While specific, in-depth studies detailing the use of this compound as a sophisticated chemical probe to dissect complex DNA repair pathways in mammalian cells are not widely documented in publicly accessible literature, its established role as a DNA-damaging agent provides a strong basis for its application in such models. Based on the well-characterized activities of analogous N-nitroso compounds, this compound can be employed in models to investigate:

DNA Adduct Formation: The specific pattern of DNA adducts formed by this compound can be analyzed to understand the sequence or regional specificity of DNA alkylation.

DNA Repair Pathway Activation: By inducing DNA damage, the compound can be used to study the cellular response to alkylation damage, including the activation of specific DNA repair pathways such as base excision repair (BER) and mismatch repair (MMR).

Mutational Signatures: The specific types of mutations (e.g., point mutations, transversions, transitions) induced by this compound can be characterized to define its "mutational signature," providing insights into the mechanisms of DNA damage and repair.

In essence, while the primary research focus on this compound has historically been from a toxicological and carcinogenic standpoint, its fundamental property as a pro-mutagen makes it an effective agent for use in chemical biology models aimed at elucidating the intricate processes of DNA damage and repair.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting methoxymethyl-methylnitrosamine in pharmaceutical or environmental samples?

  • Regulatory bodies like SAHPRA and EMA endorse validated in-house methods or those from pharmacopeias (e.g., USP, EDQM) for nitrosamine analysis . Key considerations include:

  • Sensitivity : Methods must detect nitrosamines at thresholds ≤1 ppm (e.g., LC-MS/MS with stable isotope-labeled internal standards).
  • Matrix Suitability : Validate methods for specific sample matrices (e.g., APIs, finished products) to avoid interference .
  • Documentation : Provide ng/ppm quantification and cross-validate results with orthogonal techniques (e.g., GC-HRMS) .

Q. How should researchers design experiments to assess this compound formation during drug synthesis?

  • Controlled Variables : Monitor reaction conditions (pH, temperature, solvent systems) and precursor interactions (e.g., secondary amines + nitrosating agents) .
  • Accelerated Stability Studies : Use forced degradation (e.g., high-temperature/humidity) to simulate long-term nitrosamine formation .
  • Reference Standards : Utilize NIST-validated chemical data (e.g., molecular weight, fragmentation patterns) for accurate identification .

Q. What are the regulatory reporting requirements if this compound is detected above acceptable limits?

  • Immediate Actions : Submit interim reports detailing root-cause analysis, risk mitigation plans, and benefit-risk assessments to agencies like EMA or FDA .
  • Data Format : Express results in ng/ppm and use agency-specific templates (e.g., EMA’s dedicated response forms) .

Advanced Research Questions

Q. How can conflicting data on this compound toxicity be reconciled in meta-analyses?

  • Systematic Review Framework :

  • Study Inclusion : Prioritize studies with robust exposure measurements (e.g., dose-response curves, controlled confounders) .
  • Heterogeneity Analysis : Use statistical models (e.g., random-effects meta-analysis) to account for variability in experimental designs (e.g., in vitro vs. in vivo) .
  • Bias Assessment : Apply tools like GRADE to evaluate study quality and adjust for publication bias .

Q. What advanced risk assessment models are suitable for predicting this compound carcinogenicity?

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to predict mutagenic potential based on structural analogs (e.g., nitrosamine substructures) .
  • In Silico Toxicology : Cross-reference databases like IARC or NTP for historical carcinogenicity data of related nitrosamines .
  • Threshold of Toxicological Concern (TTC) : Apply TTC principles (e.g., ≤1.5 µg/day intake) for provisional risk categorization .

Q. How can researchers mitigate this compound formation in multi-step synthetic pathways?

  • Process Optimization :

  • Nitrosating Agent Control : Replace or eliminate amine/nitrite precursors (e.g., use tertiary amines resistant to nitrosation) .
  • Scavengers : Introduce ascorbic acid or α-tocopherol to quench reactive nitrogen species .
    • Real-Time Monitoring : Implement PAT (Process Analytical Technology) to detect nitrosamine formation during synthesis .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in nitrosamine toxicity studies?

  • Benchmark Dose (BMD) Modeling : Calculate BMDL10 (lower confidence limit of 10% effect) for low-dose extrapolation .
  • Bayesian Hierarchical Models : Integrate data from disparate studies (e.g., rodent bioassays, in vitro assays) to refine risk estimates .

Q. How should researchers document this compound findings to meet publication standards in medicinal chemistry?

  • Data Transparency : Report full spectral data (e.g., NMR, HRMS) and purity assessments (HPLC ≥95%) .
  • Structural Validation : Adhere to IUPAC nomenclature and provide 3D conformational analysis (e.g., X-ray crystallography) .

Tables for Quick Reference

Analytical Method Comparison
Technique
LC-MS/MS
GC-HRMS
HPLC-UV
Regulatory Thresholds
Agency
EMA
FDA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.